Cas no 1270313-76-2 (4-amino-4-(4-bromothiophen-2-yl)butanoic acid)

4-amino-4-(4-bromothiophen-2-yl)butanoic acid structure
1270313-76-2 structure
Product Name:4-amino-4-(4-bromothiophen-2-yl)butanoic acid
CAS No:1270313-76-2
MF:C8H10BrNO2S
MW:264.139500141144
CID:5857862
PubChem ID:83661065
Update Time:2025-07-18

4-amino-4-(4-bromothiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(4-bromothiophen-2-yl)butanoic acid
    • EN300-1910859
    • 1270313-76-2
    • Inchi: 1S/C8H10BrNO2S/c9-5-3-7(13-4-5)6(10)1-2-8(11)12/h3-4,6H,1-2,10H2,(H,11,12)
    • InChI Key: PGWVVODLSPIXFX-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C(CCC(=O)O)N

Computed Properties

  • Exact Mass: 262.96156g/mol
  • Monoisotopic Mass: 262.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 91.6Ų

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Additional information on 4-amino-4-(4-bromothiophen-2-yl)butanoic acid

4-Amino-4-(4-Bromothiophen-2-yl)butanoic Acid (CAS No. 1270313-76-2): A Comprehensive Overview

4-Amino-4-(4-bromothiophen-2-yl)butanoic acid (CAS No. 1270313-76-2) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of 4-amino-4-(4-bromothiophen-2-yl)butanoic acid consists of a butanoic acid backbone with an amino group and a bromothiophene substituent. The presence of the bromine atom and the thiophene ring imparts unique chemical properties that make this compound an attractive candidate for further investigation. Recent studies have highlighted its potential as a scaffold for the design of bioactive molecules with diverse biological activities.

In the realm of medicinal chemistry, 4-amino-4-(4-bromothiophen-2-yl)butanoic acid has been explored for its ability to modulate specific enzymes and receptors. For instance, research has shown that this compound can interact with certain G-protein coupled receptors (GPCRs), which are key targets for many therapeutic agents. The bromine atom in the thiophene ring plays a crucial role in enhancing the binding affinity and selectivity of the compound, making it a valuable lead for drug discovery efforts.

One of the notable applications of 4-amino-4-(4-bromothiophen-2-yl)butanoic acid is in the treatment of neurological disorders. Studies have demonstrated that this compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) targets. This property is particularly advantageous for developing drugs to treat conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Beyond its potential in neurological applications, 4-amino-4-(4-bromothiophen-2-yl)butanoic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target kinases such as PI3K and AKT, which are frequently dysregulated in various types of cancer.

The synthesis of 4-amino-4-(4-bromothiophen-2-yl)butanoic acid involves several well-established organic reactions, including nucleophilic substitution and condensation steps. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for both research and commercial purposes. The availability of efficient synthesis methods has facilitated extensive structure-activity relationship (SAR) studies, which have provided valuable insights into the molecular determinants of its biological activity.

In addition to its direct therapeutic applications, 4-amino-4-(4-bromothiophen-2-yl)butanoic acid serves as a valuable tool for probing biological systems. Its unique chemical properties make it an excellent probe for studying enzyme kinetics and receptor-ligand interactions. Researchers have utilized this compound to gain a deeper understanding of the mechanisms underlying various physiological processes and disease states.

The safety profile of 4-amino-4-(4-bromothiophen-2-yl)butanoic acid is another important consideration in its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at relevant concentrations, suggesting that it may be suitable for further clinical evaluation. However, ongoing research is necessary to fully characterize its safety and efficacy in human subjects.

In conclusion, 4-amino-4-(4-bromothiophen-2-yl)butanoic acid (CAS No. 1270313-76-2) represents a promising molecule with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.

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